molecular formula C22H24ClNO3 B7745319 3-(4-chlorophenyl)-8-[(dipropylamino)methyl]-7-hydroxy-4H-chromen-4-one

3-(4-chlorophenyl)-8-[(dipropylamino)methyl]-7-hydroxy-4H-chromen-4-one

Cat. No.: B7745319
M. Wt: 385.9 g/mol
InChI Key: HMIWWXWHZDVFBV-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-8-[(dipropylamino)methyl]-7-hydroxy-4H-chromen-4-one is a complex organic compound with a unique structure that includes a chlorophenyl group, a dipropylamino group, and a hydroxychromenone core

Properties

IUPAC Name

3-(4-chlorophenyl)-8-[(dipropylamino)methyl]-7-hydroxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClNO3/c1-3-11-24(12-4-2)13-18-20(25)10-9-17-21(26)19(14-27-22(17)18)15-5-7-16(23)8-6-15/h5-10,14,25H,3-4,11-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIWWXWHZDVFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-8-[(dipropylamino)methyl]-7-hydroxy-4H-chromen-4-one typically involves multiple steps. One common method starts with the preparation of the chromenone core, followed by the introduction of the chlorophenyl group and the dipropylamino group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-8-[(dipropylamino)methyl]-7-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the chromenone core can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group results in an alcohol.

Scientific Research Applications

3-(4-chlorophenyl)-8-[(dipropylamino)methyl]-7-hydroxy-4H-chromen-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-8-[(dipropylamino)methyl]-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Chlorpheniramine: A related compound with a similar chlorophenyl group but different overall structure.

    Dipropylamine: Shares the dipropylamino group but lacks the chromenone core.

    Hydroxychromenone Derivatives: Compounds with similar chromenone cores but different substituents.

Uniqueness

3-(4-chlorophenyl)-8-[(dipropylamino)methyl]-7-hydroxy-4H-chromen-4-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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